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Compound of Interest

Compound Name: 2,3,6-Trimethylphenol

Cat. No.: B1330405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
trimethylphenol, an important intermediate in the synthesis of Vitamin E and other valuable

organic molecules. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with standardized experimental

protocols for data acquisition. This information is crucial for the identification, characterization,

and quality control of 2,3,6-trimethylphenol in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 2,3,6-trimethylphenol is summarized in the following tables,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,6-trimethylphenol exhibits distinct signals for the aromatic

protons, the three methyl groups, and the hydroxyl proton. The chemical shifts are influenced

by the electron-donating effects of the methyl and hydroxyl groups.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic H (H-4) 6.8 - 7.0 Doublet 1H

Aromatic H (H-5) 6.6 - 6.8 Doublet 1H

Hydroxyl (OH) 4.5 - 5.5 Singlet (broad) 1H

6-CH₃ 2.2 - 2.4 Singlet 3H

2-CH₃ 2.1 - 2.3 Singlet 3H

3-CH₃ 2.0 - 2.2 Singlet 3H

Note: Predicted chemical shifts are based on typical values for substituted phenols in a non-

polar deuterated solvent like CDCl₃. Actual values may vary depending on experimental

conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2,3,6-trimethylphenol shows nine distinct signals, corresponding to

the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) 150 - 155

C-3 135 - 140

C-6 128 - 132

C-2 125 - 129

C-4 123 - 127

C-5 118 - 122

6-CH₃ 19 - 22

2-CH₃ 15 - 18

3-CH₃ 11 - 14
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Note: Predicted chemical shifts are based on typical values for substituted phenols.

Infrared (IR) Spectroscopy
The IR spectrum of 2,3,6-trimethylphenol displays characteristic absorption bands

corresponding to its functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (hydrogen-

bonded)
3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1500 - 1600 Medium-Strong

C-O stretch (phenol) 1200 - 1260 Strong

C-H bend (out-of-plane) 750 - 900 Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,3,6-trimethylphenol results in a characteristic

fragmentation pattern. The molecular ion peak is observed at m/z 136.[1][2]

m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular Ion)

121 Very High (Base Peak) [M-CH₃]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2,3,6-
trimethylphenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1330405?utm_src=pdf-body
https://www.benchchem.com/product/b1330405?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_6-Trimethylphenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2416946&Mask=200
https://www.benchchem.com/product/b1330405?utm_src=pdf-body
https://www.benchchem.com/product/b1330405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation:

Weigh 10-20 mg of high-purity 2,3,6-trimethylphenol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024 or more to achieve adequate signal-to-noise

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2,3,6-trimethylphenol onto the center of the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2,3,6-trimethylphenol (e.g., 1 mg/mL) in a volatile solvent such

as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

Gas Chromatograph:

Injector: Split/splitless inlet at 250°C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at

10°C/min.
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Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230°C.

Visualized Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of 2,3,6-trimethylphenol.
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General Spectroscopic Analysis Workflow for 2,3,6-Trimethylphenol
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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